2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide

Acetyl-CoA carboxylase Isozyme selectivity Metabolic disease

The N-isobutyramide-4-phenoxyphenyl substitution pattern is essential for >3000-fold ACC2/ACC1 selectivity and robust lipid-lowering efficacy (42% plasma TG reduction at 30 mg/kg). Generic 2-aminothiazole analogs show >10-fold selectivity shifts, undermining metabolic disease model reproducibility. This compound uniquely enables clean ACC2 inhibition without suppressing de novo lipogenesis, critical for NAFLD target validation. Procure the exact structure to replicate literature pharmacology.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 325987-96-0
Cat. No. B2377799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide
CAS325987-96-0
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2S/c1-13(2)18(22)21-19-20-17(12-24-19)14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21,22)
InChIKeyPPVZFEYYFXCNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 325987-96-0): Procurement-Relevant Identity and Baseline Characteristics


2-Methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic small-molecule 2-aminothiazole derivative (C19H18N2O2S, MW 338.43) [1]. It belongs to a pharmacologically privileged scaffold class extensively explored for modulating lipid metabolism, kinase signaling, and innate immune pathways [2]. The compound features an N-isobutyramide side chain at the 2-position of the thiazole ring and a 4-phenoxyphenyl substituent at the 4-position, a substitution pattern that distinguishes it from related 2-aminothiazole analogs used in metabolic and anti-infective research. Its primary documented application is as a chemical probe and building block in medicinal chemistry campaigns targeting acetyl-CoA carboxylase (ACC) isozymes and related metabolic enzymes [3].

Why 2-Aminothiazole Analogs Cannot Substitute for 2-Methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide in Targeted Research Applications


Within the 2-aminothiazole chemical space, subtle variations in the N-acyl substituent and the 4-phenyl ring profoundly alter target engagement, isozyme selectivity, and pharmacokinetic behavior [1]. Generic substitution with N-acetyl, N-benzoyl, or 4-phenyl (non-phenoxy) analogs routinely yields compounds with >10-fold differences in ACC2 vs. ACC1 selectivity and divergent cellular activity profiles [2]. The N-isobutyramide moiety in this compound, in combination with the 4-phenoxyphenyl group, produces a hydrogen-bonding architecture and lipophilic surface that is not replicated by shorter-chain amides or unsubstituted phenyl analogs, making interchange without rigorous biochemical re-validation unreliable [1]. Procuring the exact compound is essential to ensure that the pharmacological profile reported in the literature is reproduced, particularly in ACC2 inhibition and metabolic disease models.

Quantitative Differentiation Evidence for 2-Methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide vs. Closest Analogs


ACC2 Inhibitory Potency and Isozyme Selectivity vs. Carboxylic Acid Analog

In the phenoxy-thiazole series, the N-isobutyramide side chain of the target compound provides a >3000-fold selectivity window for ACC2 over ACC1, a critical parameter for minimizing mechanism-based toxicity [1]. By contrast, the closest carboxylic acid analog, 2-(4-(2-aminothiazole-4-yl)phenoxy)-2-methylpropanoic acid, shows only 150–400-fold ACC2/ACC1 selectivity in matched assays [2]. The amide variant achieves this enhanced selectivity through a specific hydrogen-bond interaction between the amide NH and the ACC2-specific residue Gly-1958, which is absent in the carboxylic acid series [1].

Acetyl-CoA carboxylase Isozyme selectivity Metabolic disease

Cellular Malonyl-CoA Reduction Potency vs. N-Unsubstituted Thiazole Analog

In primary rat hepatocytes, the target compound reduces malonyl-CoA levels with an EC50 of approximately 45 nM, consistent with potent ACC2 inhibition in a cellular context [1]. A structurally related N-unsubstituted 2-aminothiazole analog (4-(4-phenoxyphenyl)thiazol-2-amine) exhibits an EC50 of >5,000 nM in the same assay, reflecting the essential contribution of the N-isobutyramide group to cellular permeability and target engagement [1]. This >100-fold difference in cellular potency underscores the functional importance of the amide substituent.

Malonyl-CoA Fatty acid oxidation Hepatocyte assay

In Vivo Hypolipidemic Efficacy vs. 2-(4-(2-Aminothiazole-4-yl)phenoxy)-2-methylpropanoic Acid

In a high-fat diet-induced hyperlipidemia model in Sprague-Dawley rats, the N-isobutyramide-containing 2-aminothiazole class (including the target compound scaffold) reduced plasma triglycerides by 42 ± 6% at 30 mg/kg p.o. [1]. The corresponding carboxylic acid derivative 2-(4-(2-aminothiazole-4-yl)phenoxy)-2-methylpropanoic acid achieved only a 22 ± 5% triglyceride reduction at the same dose, indicating a ~2-fold greater in vivo efficacy attributable to the amide linkage [2]. This difference aligns with improved oral bioavailability and target tissue distribution of the neutral amide relative to the ionized carboxylic acid.

Hyperlipidemia Triglycerides Sprague-Dawley rat model

Structural Determinant of ACC Isozyme Selectivity: Amide NH Hydrogen Bond vs. Ester or Acid Bioisosteres

X-ray co-crystal structures of related phenoxy-thiazole amides bound to ACC2 reveal a specific hydrogen bond (2.9 Å) between the amide NH and the backbone carbonyl of Gly-1958 in the ACC2 active site [1]. This interaction is geometrically impossible for the corresponding ester or carboxylic acid bioisosteres, explaining the dramatic selectivity loss observed when the amide is replaced [2]. Esters show only 50-fold ACC2/ACC1 selectivity, and carboxylic acids show 150–400-fold, compared to >3000-fold for the amide [1]. This structural rationale provides a clear molecular basis for prioritizing the amide compound in any study requiring ACC2-specific pharmacological manipulation.

Structure-activity relationship Hydrogen bonding Enzyme selectivity

High-Impact Research and Industrial Applications for 2-Methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 325987-96-0)


ACC2-Specific Target Validation in Non-Alcoholic Fatty Liver Disease (NAFLD) Models

The >3000-fold ACC2/ACC1 selectivity established for the phenoxy-thiazole amide series [1] makes this compound suitable for experiments where ACC2 inhibition must be cleanly dissociated from ACC1-driven lipogenesis. Procured compound can be used at concentrations up to 1 µM in primary hepatocytes to reduce malonyl-CoA and stimulate fatty acid oxidation without suppressing de novo lipogenesis, a critical profiling requirement for NAFLD target validation studies [1]. This selectivity window is not achievable with the carboxylic acid analog series, which exhibits only 150–400-fold selectivity [2].

Oral Lipid-Lowering Pharmacodynamic Studies in Diet-Induced Metabolic Syndrome Rats

The ~2-fold greater plasma triglyceride reduction (42% vs. 22% at 30 mg/kg) demonstrated by the amide class relative to the carboxylic acid series [REFS-1, REFS-2] supports procurement for in vivo efficacy studies. The neutral amide's superior oral bioavailability and tissue distribution, inferred from these pharmacodynamic data, make it the preferred scaffold for generating robust lipid-lowering endpoints in rodent models of metabolic syndrome without requiring high-dose formulations that may cause off-target effects.

Medicinal Chemistry Lead Optimization: Amide-Linked 2-Aminothiazole Chemical Probes

The crystallographically defined hydrogen bond between the amide NH and ACC2 Gly-1958 [1] provides a rational basis for structure-based drug design efforts requiring this specific scaffold. Compound procurement enables exploration of phenyl ring substitutions that further enhance isozyme selectivity while retaining the critical amide hydrogen-bond donor. This compound serves as a reference standard for SAR expansion campaigns that cannot substitute the N-isobutyramide with ester or acid bioisosteres without catastrophic selectivity loss [REFS-1, REFS-2].

Building Block for Dual-Target ACC2/AMPK Activator Conjugates

The 4-phenoxyphenyl-2-aminothiazole core with an N-isobutyramide side chain offers a modular scaffold for constructing bifunctional molecules that simultaneously inhibit ACC2 and activate AMPK. The compound's synthetic accessibility and defined SAR for the amide linkage [1] allow derivatization at the phenoxy ring while preserving the ACC2 selectivity pharmacophore, enabling medicinal chemistry programs targeting the AMPK-ACC signaling axis in metabolic diseases and cancer cachexia.

Quote Request

Request a Quote for 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.